molecular formula C10H21NO B597340 3-Tert-butoxycyclohexanamine CAS No. 1211592-87-8

3-Tert-butoxycyclohexanamine

Cat. No. B597340
M. Wt: 171.284
InChI Key: QACQAAPXDRKMNZ-UHFFFAOYSA-N
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Description

3-Tert-butoxycyclohexanamine is a chemical compound with the CAS Number: 1211592-87-8 . It has a molecular weight of 171.28 and is typically in an oil form .


Molecular Structure Analysis

The molecular formula of 3-Tert-butoxycyclohexanamine is C10H21NO . The InChI code is 1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Tert-butoxyclohexanamine is an oil at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results .

Scientific Research Applications

Application 1: Metabolite Patterns of Carbonic Anhydrase Inhibitors

  • Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide. These inhibitors are prohibited in sports after systemic administration, and the analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application: The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism .
  • Results or Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Application 2: Synthesis and Characterisation of Thermo-sensitive Terpolymer Hydrogels

  • Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Application 3: Synthesis of N-Carboxyanhydrides

  • Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of N-carboxyanhydrides derived from N-(3-tert-butoxy-3-oxopropyl) glycine . These compounds are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
  • Methods of Application: The N-carboxyanhydride is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
  • Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Application 4: Synthesis of N-Carboxyanhydrides

  • Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of N-carboxyanhydrides derived from N-(3-tert-butoxy-3-oxopropyl) glycine . These compounds are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
  • Methods of Application: The N-carboxyanhydride is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
  • Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Safety And Hazards

The safety data sheet for 3-Tert-butoxycyclohexanamine indicates that it has hazard statements H227, H314, and H335 . This means it is a flammable liquid, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Tert-butoxycyclohexanamine were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676744
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycyclohexanamine

CAS RN

1211592-87-8
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butoxycyclohexanamine
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